Agn-PC-0N4lmd
Description
Agn-PC-0N4lmd (CAS 17289-25-7) is a heterocyclic organic compound with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol. It is synthesized via the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under controlled thermal conditions (0–50°C), yielding a purity of 78.95% . The compound exhibits a polar surface area (TPSA) of 38.05 Ų and a calculated log octanol-water partition coefficient (iLOGP) of 0.9, indicating moderate hydrophobicity .
Key physicochemical and pharmacokinetic properties include:
- Solubility: Highly soluble in aqueous media (44.4 mg/mL or 0.396 mol/L).
- BBB Permeability: Non-penetrant of the blood-brain barrier.
- Synthetic Accessibility: Readily synthesizable with standard laboratory protocols.
Its structural framework, featuring an imidazole ring and a hydroxyl group, makes it a candidate for further derivatization in medicinal chemistry applications.
Properties
CAS No. |
55543-97-0 |
|---|---|
Molecular Formula |
C15H10F2O4 |
Molecular Weight |
292.23 g/mol |
IUPAC Name |
2-acetyloxy-5-(2,4-difluorophenyl)benzoic acid |
InChI |
InChI=1S/C15H10F2O4/c1-8(18)21-14-5-2-9(6-12(14)15(19)20)11-4-3-10(16)7-13(11)17/h2-7H,1H3,(H,19,20) |
InChI Key |
LISFBZUVDUFOFV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Synonyms |
acetyldiflunisal O-acetyldiflunisal |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production methods for Agn-PC-0N4lmd would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry may be employed to monitor the synthesis process and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0N4lmd can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions would depend on the desired outcome and the nature of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound may include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound would depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
Agn-PC-0N4lmd has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential biological activities and therapeutic applications. In industry, this compound may be utilized in the development of new materials or as a component in various industrial processes .
Mechanism of Action
The mechanism of action of Agn-PC-0N4lmd involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on Agn-PC-0N4lmd and structurally/functionally analogous compounds, leveraging data from experimental and computational studies.
Table 1: Physicochemical and Pharmacokinetic Properties
Key Findings:
Structural Differences :
- This compound lacks halogen substituents, unlike CAS 822-55-9, which contains bromine and chlorine atoms contributing to its higher molecular weight and reduced solubility .
- The imidazole core in this compound contrasts with the boronic acid group in CAS 822-55-9, affecting hydrogen-bonding capacity and TPSA .
Solubility and Absorption: this compound’s high solubility (44.4 mg/mL) exceeds that of CAS 822-55-9 (0.24 mg/mL) and CAS 38585-62-5 (12.8 mg/mL), likely due to its smaller size and fewer hydrophobic groups . Despite similar bioavailability scores, this compound’s non-penetrance of the BBB differentiates it from CAS 822-55-9, which shows moderate BBB permeability .
Synthetic Accessibility :
- This compound is synthesized in a single step with LiAlH₄, whereas CAS 822-55-9 requires palladium-catalyzed cross-coupling, increasing complexity and cost .
Regulatory Considerations :
- This compound’s safety profile aligns with EMA guidelines for low CYP inhibition and P-gp substrate activity, whereas halogenated analogs like CAS 822-55-9 may require additional toxicity screening due to reactive substituents .
Research Implications
This compound’s balance of solubility, synthetic feasibility, and moderate logP positions it as a versatile scaffold for drug development. However, its inability to cross the BBB limits applications in central nervous system (CNS) therapeutics. Comparatively, halogenated analogs offer enhanced stability but pose challenges in solubility and metabolic safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
